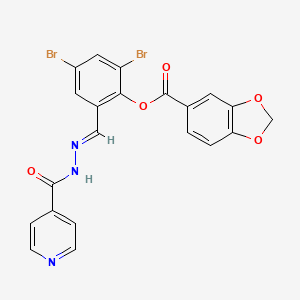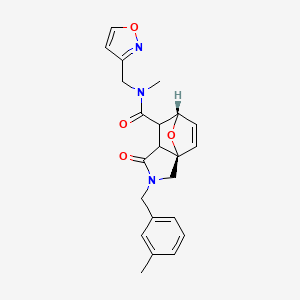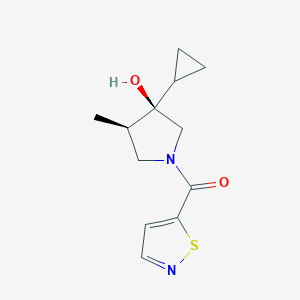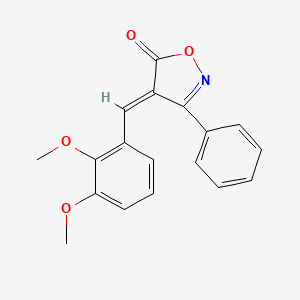
2,4-dibromo-6-(2-isonicotinoylcarbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,4-dibromo-6-(2-isonicotinoylcarbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate" is a complex organic molecule. Research in the field of organic chemistry often explores the synthesis, structure, and reactivity of such molecules due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of complex organic molecules like this compound involves multi-step reactions, starting from simpler precursors. For instance, Kobayashi et al. (2009) describe reactions involving phenyl isocyanides, which could relate to the synthesis steps for creating intricate molecules similar to the one (Kobayashi, Nakai, & Fukamachi, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using spectroscopic techniques and X-ray crystallography. For example, Metz et al. (2010) utilized X-ray crystallography to determine the structure of related complex organic molecules, highlighting the importance of this method in confirming molecular geometry and stereochemistry (Metz, Knight, Dawsey, Pennington, VanDerveer, Brown, Bigham, & Beam, 2010).
Chemical Reactions and Properties
Chemical reactions involving such molecules can include cycloadditions, rearrangements, and nucleophilic substitutions, depending on the functional groups present. For instance, Novak et al. (2011) studied cycloadditions involving pyrazolidinium compounds, which might share reaction mechanisms with our compound of interest (Novak, Bezenšek, Pezdirc, Grošelj, Kasunič, Podlipnik, Stanovnik, Šimůnek, & Svete, 2011).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds, especially those containing pyrazole, pyrimidine, and triazine rings, are of significant interest due to their diverse biological activities. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have demonstrated their potential as anticancer and anti-5-lipoxygenase agents, highlighting the importance of heterocyclic chemistry in the development of new therapeutic agents (Rahmouni et al., 2016).
Dyes and Fluorescent Materials
Compounds derived from benzodioxole structures have been explored for their application as dyes and fluorescent materials. The synthesis of derivatives and their application as disperse dyes for polyester fibers indicates the relevance of such compounds in materials science and textile engineering (Rangnekar & Dhamnaskar, 1990).
Metal Ion Sensors
Benzodioxole derivatives have also shown potential as metal ion sensors, with certain compounds being able to selectively bind to metal ions like Pb2+ in water. This application is crucial for environmental monitoring and the development of new materials for detecting and quantifying metal ions in various matrices (Villa et al., 2019).
Anticancer and Antibacterial Agents
The exploration of 2-phenyl 1,3-benzodioxole derivatives has revealed their potential as anticancer, DNA-binding, and antibacterial agents. Such studies underscore the role of synthetic organic chemistry in discovering new compounds with significant biological activities, potentially leading to the development of new therapeutic agents (Gupta et al., 2016).
Nootropic Agents
Research into the synthesis of various heterocyclic compounds, including those related to pyrrolidine derivatives, has been motivated by the search for new nootropic agents. These compounds are studied for their potential to enhance cognitive function, demonstrating the broad applicability of synthetic chemistry in addressing diverse therapeutic areas (Valenta et al., 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2,4-dibromo-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2N3O5/c22-15-7-14(10-25-26-20(27)12-3-5-24-6-4-12)19(16(23)9-15)31-21(28)13-1-2-17-18(8-13)30-11-29-17/h1-10H,11H2,(H,26,27)/b25-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOBBKVSUUTGKB-KIBLKLHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)C=NNC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)/C=N/NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,4-dibromo-6-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)
![3-[3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-1,3-oxazolidin-2-yl]pyridine](/img/structure/B5535584.png)

![3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5535592.png)
![6-methyl-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5535595.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5535602.png)

![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5535614.png)

![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5535661.png)